An In-depth Technical Guide to 3-(Triethoxysilyl)propyl Methacrylate: Chemical Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to 3-(Triethoxysilyl)propyl Methacrylate: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Triethoxysilyl)propyl methacrylate (B99206), a versatile bifunctional organosilane with significant applications in materials science and drug delivery. This document details its chemical structure, physicochemical properties, synthesis, and reaction mechanisms. Furthermore, it provides experimental protocols for its characterization and its application in the functionalization of nanoparticles for therapeutic purposes.
Chemical Structure and Physicochemical Properties
3-(Triethoxysilyl)propyl methacrylate, often abbreviated as TESPMA, possesses a unique molecular architecture that features a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group. This dual reactivity allows it to act as a covalent bridge between organic polymers and inorganic substrates, making it an invaluable tool in the creation of hybrid materials.
Table 1: Physicochemical Properties of 3-(Triethoxysilyl)propyl Methacrylate
| Property | Value | Reference |
| IUPAC Name | 3-triethoxysilylpropyl 2-methylprop-2-enoate | [1] |
| CAS Number | 21142-29-0 | [1] |
| Molecular Formula | C₁₃H₂₆O₅Si | [1] |
| Molecular Weight | 290.43 g/mol | [1] |
| Appearance | Clear to straw-colored liquid with a mild odor | [1] |
| Boiling Point | 254 °C (estimated) | |
| Density | 0.999 g/mL at 25 °C (estimated) | |
| Refractive Index | n20/D 1.432 (estimated) | |
| Flash Point | 110 °C (closed cup) (estimated) | |
| Solubility | Reacts with water. Soluble in acetone, benzene, ether, methanol, and hydrocarbons. | [1] |
Synthesis and Reaction Mechanisms
The industrial synthesis of 3-(triethoxysilyl)propyl methacrylate is primarily achieved through the hydrosilylation of allyl methacrylate with triethoxysilane (B36694). This reaction is typically catalyzed by a platinum complex.
Hydrolysis and Condensation
A key feature of 3-(triethoxysilyl)propyl methacrylate is the ability of its triethoxysilyl group to undergo hydrolysis and condensation reactions. In the presence of water, the ethoxy groups are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups and ethanol (B145695). These silanol groups can then condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, leading to the formation of a crosslinked network. The rates of these reactions are highly dependent on pH.
Experimental Protocols
Synthesis of 3-(Triethoxysilyl)propyl Methacrylate
Materials:
-
Allyl methacrylate
-
Triethoxysilane
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen source
Procedure:
-
Set up the reaction apparatus and ensure it is dry and under a nitrogen atmosphere.
-
Charge the reaction flask with triethoxysilane and the platinum catalyst.
-
Heat the mixture to the desired reaction temperature (typically 60-100 °C).
-
Add allyl methacrylate dropwise from the dropping funnel to control the exothermic reaction.
-
After the addition is complete, maintain the reaction temperature for several hours until the reaction is complete (monitor by GC or NMR).
-
Cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation.
Characterization by Spectroscopy
3.2.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups.
Sample Preparation: A thin film of the purified liquid is placed between two KBr plates or analyzed directly using an ATR-FTIR accessory.
Table 2: Characteristic FTIR Peaks for 3-(Triethoxysilyl)propyl Methacrylate
| Wavenumber (cm⁻¹) | Assignment |
| ~2975, 2925, 2885 | C-H stretching (alkyl) |
| ~1720 | C=O stretching (ester) |
| ~1638 | C=C stretching (methacrylate) |
| ~1165 | C-O stretching (ester) |
| ~1105, 1080 | Si-O-C stretching |
| ~960 | Si-OEt stretching |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Triethoxysilyl)propyl Methacrylate
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~6.1 ppm (s, 1H) | =CH₂ (cis to C=O) | ~167 ppm | C=O |
| ~5.5 ppm (s, 1H) | =CH₂ (trans to C=O) | ~136 ppm | =C(CH₃) |
| ~4.1 ppm (t, 2H) | -O-CH₂- | ~125 ppm | =CH₂ |
| ~3.8 ppm (q, 6H) | -Si-O-CH₂-CH₃ | ~67 ppm | -O-CH₂- |
| ~1.9 ppm (s, 3H) | -C(CH₃)= | ~58 ppm | -Si-O-CH₂-CH₃ |
| ~1.8 ppm (m, 2H) | -CH₂-CH₂-CH₂- | ~22 ppm | -CH₂-CH₂-CH₂- |
| ~1.2 ppm (t, 9H) | -Si-O-CH₂-CH₃ | ~18 ppm | -Si-O-CH₂-CH₃ |
| ~0.7 ppm (t, 2H) | -Si-CH₂- | ~18 ppm | -C(CH₃)= |
| ~9 ppm | -Si-CH₂- |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
Applications in Drug Development: Nanoparticle Functionalization
3-(Triethoxysilyl)propyl methacrylate is widely used to functionalize the surface of nanoparticles (e.g., silica (B1680970), iron oxide) for drug delivery applications. The silane (B1218182) group covalently binds to the nanoparticle surface, while the methacrylate group provides a platform for further modification, such as polymer grafting or drug conjugation. This surface modification enhances nanoparticle stability, biocompatibility, and drug loading capacity.
Experimental Workflow for Nanoparticle Functionalization and Drug Delivery
Protocol for Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles
-
3-(Triethoxysilyl)propyl methacrylate (TESPMA)
-
Anhydrous toluene (B28343)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene by sonication.
-
Add TESPMA to the nanoparticle suspension. The amount of TESPMA will depend on the desired surface coverage.
-
(Optional) Add a catalytic amount of triethylamine.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours with vigorous stirring.
-
Cool the reaction to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with toluene and ethanol to remove unreacted TESPMA.
-
Dry the TESPMA-functionalized nanoparticles under vacuum.
Cellular Uptake and Intracellular Drug Release
TESPMA-functionalized nanoparticles are typically taken up by cells through endocytosis. Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the lysosome can trigger the release of the encapsulated or conjugated drug.
Conclusion
3-(Triethoxysilyl)propyl methacrylate is a highly versatile molecule with significant potential in the development of advanced materials for drug delivery. Its unique bifunctional nature allows for the robust and covalent modification of inorganic nanoparticles, enhancing their properties for therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for the rational design of novel and effective drug delivery systems. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in this field.
